molecular formula C20H30N6O B10989828 N-cyclohexyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

N-cyclohexyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Cat. No.: B10989828
M. Wt: 370.5 g/mol
InChI Key: HNNKYGGCBFVVBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a complex organic compound that features a triazolopyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolopyridazine ring system, followed by the introduction of the piperidine and cyclohexyl groups. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and cyclohexylamines. The reaction conditions often involve heating under reflux and the use of polar solvents such as ethanol or dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or triazolopyridazine rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Structural Characteristics

This compound features:

  • Piperidine ring : A six-membered ring containing nitrogen, contributing to its biological activity.
  • Triazole moiety : A five-membered ring with three nitrogen atoms, known for its role in enhancing drug efficacy.
  • Pyridazine structure : Another heterocyclic component that can influence the compound's interaction with biological targets.

The molecular formula of the compound is significant for understanding its pharmacokinetic properties and biological interactions.

Preliminary studies indicate that N-cyclohexyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide exhibits notable biological activity. Key areas of application include:

  • Cancer Therapy : The compound has shown potential as an inhibitor of c-Met kinase, which plays a crucial role in cancer progression. In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells, with IC50 values indicating potent activity against these targets .
  • Antifungal Activity : Research has highlighted the compound's potential in combating resistant fungal pathogens such as Candida auris. Its mechanism of action involves disrupting fungal cell function, making it a candidate for new antifungal therapies .
  • Neurodegenerative Diseases : The structural similarities of triazolo-pyridazine derivatives to known neuroprotective agents suggest potential applications in treating conditions like Huntington's disease .

Synthesis and Modifications

The synthesis of this compound typically involves multi-step procedures that require careful control over reaction conditions to optimize yield and purity. Modifications to the compound's structure can enhance its biological activity and selectivity toward specific molecular targets.

Case Studies and Research Findings

Recent studies have provided insights into the compound's effectiveness:

  • c-Met Inhibition : A study demonstrated that derivatives with the triazolo-pyridazine scaffold exhibited strong inhibition against c-Met kinase with IC50 values comparable to established drugs .
  • Antifungal Efficacy : Research indicated that the compound could induce apoptosis in Candida auris, showcasing its potential as a novel antifungal agent .

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core is known to bind to certain proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is unique due to its specific structural features, such as the combination of the triazolopyridazine core with the piperidine and cyclohexyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Biological Activity

N-cyclohexyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide (CAS Number: 1081123-08-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a piperidine ring, a triazole moiety, and a pyridazine structure. Its molecular formula is C20H30N6OC_{20}H_{30}N_{6}O with a molecular weight of approximately 370.5 g/mol .

This compound is believed to exert its biological effects primarily through the inhibition of specific enzymes or receptors involved in cellular signaling pathways. The compound's interaction with these targets can modulate critical pathways associated with cancer progression and other diseases .

In Vitro Studies

Recent studies have evaluated the cytotoxicity of this compound against various cancer cell lines. For instance, it was tested against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines using the MTT assay to determine cell viability. The results indicated moderate to significant cytotoxic effects:

Cell Line IC50 (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These values demonstrate that the compound exhibits potent cytotoxicity against these cancer cell lines .

Enzyme Inhibition

The compound also showed promising results as an inhibitor of c-Met kinase, a target implicated in various cancers. The IC50 value for c-Met inhibition was found to be 0.090 μM, comparable to Foretinib (IC50 = 0.019 μM), indicating its potential as a therapeutic agent against c-Met overexpression in tumors .

Case Studies and Comparative Analysis

In comparative studies with other triazole derivatives, this compound demonstrated superior activity profiles:

Compound Target IC50 (μM)
Compound 12ec-Met0.090
Foretinibc-Met0.019
Compound XA5495.00

These findings suggest that the compound may be more effective than some existing treatments in certain contexts .

Future Directions

The ongoing research aims to further explore the structure–activity relationship (SAR) of N-cyclohexyl derivatives to optimize their efficacy and reduce potential side effects. Future studies will likely focus on in vivo models to validate the therapeutic potential observed in vitro.

Properties

Molecular Formula

C20H30N6O

Molecular Weight

370.5 g/mol

IUPAC Name

N-cyclohexyl-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C20H30N6O/c1-14(2)19-23-22-17-8-9-18(24-26(17)19)25-12-10-15(11-13-25)20(27)21-16-6-4-3-5-7-16/h8-9,14-16H,3-7,10-13H2,1-2H3,(H,21,27)

InChI Key

HNNKYGGCBFVVBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.